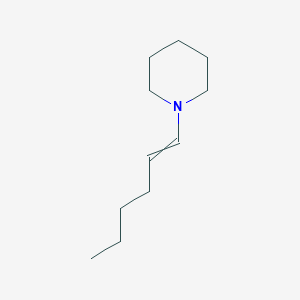
1-(Hex-1-EN-1-YL)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hex-1-EN-1-YL)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a hex-1-en-1-yl group. Piperidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Hex-1-EN-1-YL)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with hex-1-ene under specific conditions. The reaction typically requires a catalyst, such as palladium or rhodium, to facilitate the addition of the hex-1-en-1-yl group to the piperidine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives. This process is carried out using a molybdenum disulfide catalyst under high-pressure hydrogenation conditions . The resulting product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hex-1-EN-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Hex-1-EN-1-YL)piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Hex-1-EN-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, piperidine derivatives are known to interact with neurotransmitter receptors, leading to their potential use as antipsychotic agents .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with an aromatic structure.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Uniqueness
1-(Hex-1-EN-1-YL)piperidine is unique due to the presence of the hex-1-en-1-yl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s reactivity and potential therapeutic applications compared to simpler piperidine derivatives .
Propiedades
Número CAS |
58966-48-6 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
1-hex-1-enylpiperidine |
InChI |
InChI=1S/C11H21N/c1-2-3-4-6-9-12-10-7-5-8-11-12/h6,9H,2-5,7-8,10-11H2,1H3 |
Clave InChI |
OPTPNNURCBMGRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14622427.png)
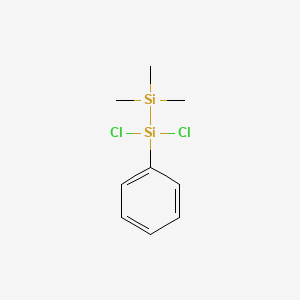
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
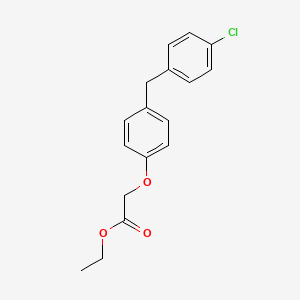
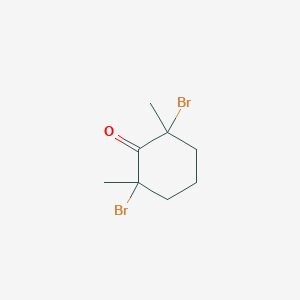
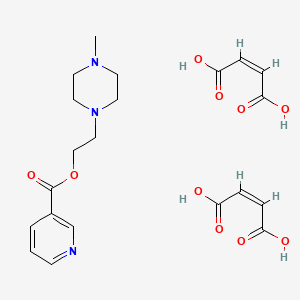
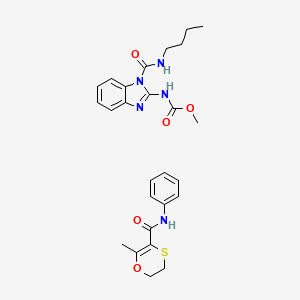
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
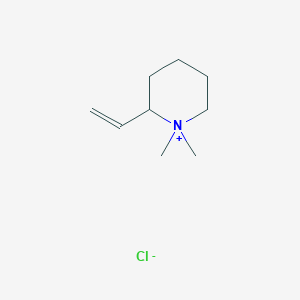
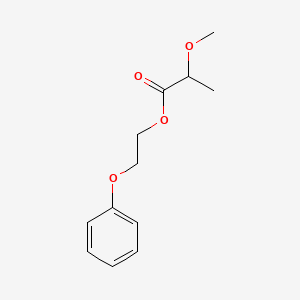
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
